4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde
Piperalol belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Piperalol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, piperalol is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, piperalol can be found in mushrooms. This makes piperalol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
100288-35-5
VCID:
VC20824096
InChI:
InChI=1S/C15H24O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7,9,11-14,17-18H,5-6,8H2,1-3H3
SMILES:
CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O
Molecular Formula:
C15H24O3
Molecular Weight:
252.35 g/mol
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde
CAS No.: 100288-35-5
Cat. No.: VC20824096
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Piperalol belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Piperalol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, piperalol is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, piperalol can be found in mushrooms. This makes piperalol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 100288-35-5 |
| Molecular Formula | C15H24O3 |
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | 4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde |
| Standard InChI | InChI=1S/C15H24O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7,9,11-14,17-18H,5-6,8H2,1-3H3 |
| Standard InChI Key | MABZIKXHSLOMDZ-OMRNGCIESA-N |
| SMILES | CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O |
| Canonical SMILES | CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O |
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